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Compound of Interest
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Cat. No.: B3426292 Get Quote

Introduction

Echinochrome A (Ech A), chemically known as 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-

naphthoquinone, is a dark-red pigment isolated from sea urchins.[1][2] It is the active

substance in the drug Histochrome®, which is clinically used in Russia for treating

cardiovascular and ophthalmic diseases.[3][4][5] Echinochrome A exhibits a wide range of

biological activities, primarily attributed to its potent antioxidant, anti-inflammatory, and metal-

chelating properties.[1][5] Its mechanisms of action include scavenging reactive oxygen

species (ROS), inhibiting lipid peroxidation, and modulating key cellular signaling pathways.[2]

[5] These characteristics make Echinochrome A a valuable compound for investigation in

various cell culture models for drug development and mechanistic studies.

Data Presentation: Quantitative Effects of
Echinochrome A
The following tables summarize the quantitative data from various cell culture studies involving

Echinochrome A.

Table 1: Cytotoxicity and Viability Effects of Echinochrome A on Various Cell Lines
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Cell Line
Concentration
Range

Duration Effect Reference

H9c2 (Rat

Cardiac

Myoblast)

Up to 10 µM 24 h

No significant

cytotoxicity

observed.

[6]

A7r5 (Rat Aortic

Smooth Muscle)
Up to 10 µM 24 h

No significant

cytotoxicity

observed.

[6]

B16F10 (Murine

Melanoma)
Up to 10 µM 24 h No cytotoxicity. [7]

B16F10 (Murine

Melanoma)
50 - 100 µM 24 h

Decreased cell

viability.
[7]

Mouse

Embryonic Stem

Cells (mESCs)

Up to 500 µM Not specified
No effect on

viability.
[7]

HEK 293

(Human

Embryonic

Kidney)

Not specified Not specified
No noticeable

toxicity reported.
[3]

PK (Pig Embryo

Kidney)

54.4 µg/mL

(CC50)
Not specified

50% inhibition of

cell viability.
[8]

Vero (Monkey

Kidney)

60.5 µg/mL

(CC50)
Not specified

50% inhibition of

cell viability.
[8]

Table 2: Cardioprotective and Mitochondrial Effects of Echinochrome A in H9c2 Cells
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Stress Inducer
(Concentration
)

Ech A
Concentration

Duration
Protective
Effect

Reference

tBHP (50 µM) 1 µM, 3 µM 24 h

Significantly

prevented cell

death.

[1]

Sodium

Nitroprusside

(SNP) (2 mM)

1 µM, 3 µM 24 h

Significantly

prevented cell

death.

[1]

Doxorubicin

(Dox) (5 µM)
1 µM, 3 µM 24 h

Significantly

prevented cell

death.

[1]

tBHP, SNP, Dox 1 µM, 3 µM 1 h

Prevented

increase in ROS

levels.

[1]

tBHP, SNP, Dox 1 µM, 3 µM 1 h

Recovered

mitochondrial

membrane

potential.

[1]

Not Applicable Not specified 24 h

Increased

cellular oxygen

consumption rate

(OCR).

[2]

Table 3: Anti-inflammatory and Immunomodulatory Effects of Echinochrome A
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Cell Type / Model Effect
Mechanism /
Observation

Reference

Macrophages

Dose-dependently

diminishes TNF-α

secretion from M1

macrophages.

Polarizes immune

response.
[9]

Macrophages

Increases basal

secretion of IL-10 from

M2 macrophages.

Promotes anti-

inflammatory

phenotype.

[9]

T-helper (Th) cells

Promotes the

generation of

regulatory T cells

(Tregs).

Inhibits T cell

proliferation and

cytokine production.

[9][10]

Various

Highly decreases pro-

inflammatory

cytokines IL-1β and

IL-6.

Reduces cellular

inflammation.
[9][10]

Key Signaling Pathways and Experimental
Workflows
Visual representations of signaling pathways modulated by Echinochrome A and a typical

experimental workflow are provided below.
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Experimental Workflow for Cell-Based Assays

1. Cell Seeding
(e.g., 2 x 10⁴ cells/well)

2. Incubation
(e.g., 16-24 hours)

3. Treatment
- Add Stressor (optional)
- Add Echinochrome A

4. Incubation
(e.g., 1-24 hours)

5. Assay Performance
(Cytotoxicity, ROS, ΔΨm, etc.)

6. Data Acquisition
(Microplate Reader, etc.)

7. Analysis & Interpretation

Click to download full resolution via product page

Caption: A typical experimental workflow for studying the effects of Echinochrome A.
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Ech A Regulation of Cardiotoxin-Induced MAPK Signaling

Cardiotoxic Agents
(tBHP, SNP, Doxorubicin)

ERK1/2 JNK p38

Echinochrome A

 Regulates/Inhibits  Regulates/Inhibits  Regulates/Inhibits

Cell Growth, Motility,
Cell Death

Click to download full resolution via product page

Caption: Echinochrome A regulates cardiotoxin-activated MAPK signaling pathways.[1]
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Ech A Inhibition of Melanogenesis via CREB Signaling

α-MSH

pCREB

Echinochrome A

 Inhibits

MITF

Tyrosinase, TYRP1, TYRP2

Melanin Synthesis

Click to download full resolution via product page

Caption: Echinochrome A inhibits melanin synthesis by downregulating CREB signaling.[11]
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Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for

studying Echinochrome A. Researchers should optimize these protocols for their specific cell

lines and experimental conditions.

Protocol 1: General Cell Culture and Treatment
This protocol provides a basic framework for culturing cells and treating them with

Echinochrome A.

Cell Seeding: Plate cells (e.g., H9c2 rat cardiac myoblasts) in an appropriate culture vessel

(e.g., 96-well plate for viability assays) at a predetermined density (e.g., 2 x 10⁴ cells/well).[1]

Culture Medium: Use a suitable medium, such as Dulbecco's Modified Eagle Medium

(DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

[3]

Incubation: Culture the cells for 16-24 hours at 37°C in a humidified atmosphere with 5%

CO₂ to allow for cell attachment and recovery.

Preparation of Echinochrome A Stock: Due to its poor water solubility, Echinochrome A
should be dissolved in a suitable solvent like DMSO to create a high-concentration stock

solution. Further dilutions should be made in the culture medium to achieve the desired final

concentrations. A vehicle control (medium with the same final concentration of DMSO) must

be included in all experiments.

Treatment:

For protective effect studies, cells can be co-treated with Echinochrome A (e.g., 1-3 µM)

and a stress-inducing agent (e.g., 50 µM tBHP).[1]

For direct effect studies, replace the old medium with fresh medium containing various

concentrations of Echinochrome A.

Post-Treatment Incubation: Incubate the treated cells for the desired experimental duration

(e.g., 1 to 24 hours), depending on the endpoint being measured.[1]
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Protocol 2: Cytotoxicity Assay (Membrane Integrity)
This protocol is based on the use of a fluorescent dye that binds to DNA upon loss of

membrane integrity, as described for the CellTox™ Green Assay.[1]

Cell Treatment: Seed and treat cells as described in Protocol 1 in a 96-well black, clear-

bottom plate.

Reagent Preparation: Prepare the assay reagent according to the manufacturer's

instructions. This typically involves diluting a concentrated dye in an assay buffer.

Reagent Addition: Add the prepared CellTox™ Green reagent to each well.

Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

Measurement: Measure the fluorescence intensity using a microplate reader with excitation

at ~485 nm and emission at ~530 nm.[1]

Analysis: Increased fluorescence corresponds to increased cytotoxicity. Data should be

normalized to untreated controls and vehicle controls.

Protocol 3: Measurement of Intracellular Reactive
Oxygen Species (ROS)
This protocol uses the CM-H₂DCFDA probe, which becomes fluorescent upon oxidation by

ROS.[1]

Cell Treatment: Seed and treat cells as described in Protocol 1. A short incubation time (e.g.,

1 hour) is often sufficient for observing changes in ROS.[1]

Probe Loading: After treatment, remove the medium and wash the cells gently with a

buffered saline solution (e.g., PBS).

Incubation with Probe: Add medium containing the CM-H₂DCFDA probe (typically 5-10 µM)

to each well and incubate for 30-60 minutes at 37°C, protected from light.

Wash: Remove the probe-containing medium and wash the cells again to remove any

unloaded dye.
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Measurement: Add a clear buffer (e.g., PBS) to the wells and immediately measure the

fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~525 nm).

Analysis: An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 4: Measurement of Mitochondrial Membrane
Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye like Tetramethylrhodamine, Ethyl Ester

(TMRE), which accumulates in active mitochondria.[1]

Cell Treatment: Seed and treat cells as described in Protocol 1. Changes in ΔΨm can occur

rapidly (e.g., within 1 hour).[1]

Probe Loading: During the final 30 minutes of the treatment period, add TMRE dye to the

culture medium at a final concentration of 100-200 nM.

Wash: After incubation, gently wash the cells with pre-warmed PBS to remove the medium

and excess dye.

Measurement: Add fresh, pre-warmed PBS or medium to the wells and measure the

fluorescence intensity using a microplate reader (excitation ~549 nm, emission ~575 nm).

Analysis: A decrease in fluorescence intensity indicates depolarization of the mitochondrial

membrane, a marker of mitochondrial dysfunction. Echinochrome A has been shown to

prevent this decrease in the presence of cardiotoxic agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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